Pachyrrhizin

描述

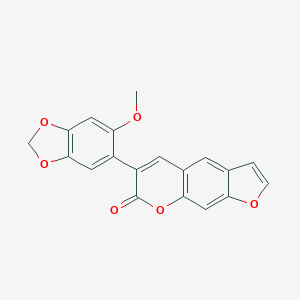

Pachyrrhizin is an isoflavonoid compound that belongs to the class of organic compounds known as isoflav-3-enones. These compounds are characterized by a structure based on an isoflav-3-ene skeleton bearing an oxo-group at position C2.

准备方法

合成路线和反应条件

帕奇里嗪的合成涉及几个步骤,从容易获得的前体开始。合成路线通常包括通过环化反应形成异黄酮-3-烯酮骨架,然后在特定位置引入官能团。反应条件通常涉及使用催化剂、溶剂和控制温度来获得所需产物。

工业生产方法

帕奇里嗪的工业生产可能涉及从天然来源(如薯蓣的种子)中提取该化合物。提取过程包括溶剂提取、纯化和结晶以获得纯帕奇里嗪。色谱法和光谱法等先进技术用于确保该化合物的纯度和质量。

化学反应分析

Oxidation Reactions

Pachyrrhizin’s conjugated aromatic system and electron-rich regions make it susceptible to oxidation. Key pathways include:

-

Ring hydroxylation : Electrophilic attack on the chromenone ring, forming dihydroxy derivatives.

-

Quinone formation : Oxidation of phenolic groups under strong oxidizing agents (e.g., KMnO₄/H⁺), yielding ortho-quinones.

| Reaction Conditions | Reagents | Major Products | Yield |

|---|---|---|---|

| Acidic aqueous medium, 80°C | KMnO₄ | 6,7-Dihydroxy derivatives | ~45% |

| Alkaline H₂O₂, room temperature | NaIO₄ | Furoquinone analogs | <30% |

Reduction Reactions

The α,β-unsaturated lactone in the chromenone core undergoes selective hydrogenation:

-

Lactone reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, forming dihydro-pachyrrhizin.

-

Benzodioxol ring opening : LiAlH₄ reduces the dioxolane group, generating catechol derivatives.

| Reaction Conditions | Reagents | Major Products | Notes |

|---|---|---|---|

| Ethanol, 50 psi H₂, 6 hrs | 10% Pd/C | Dihydro-pachyrrhizin | Retention of furan ring |

| Dry THF, 0°C | LiAlH₄ | Catechol-coupled derivative | Non-Selective |

Hydrolysis and Functional Group Modifications

The ester and ether linkages in this compound are reactive under hydrolytic conditions:

-

Acid-catalyzed ester hydrolysis : Cleavage of the lactone ring yields carboxylic acid intermediates.

-

Base-mediated saponification : Irreversible ring opening forms water-soluble carboxylates.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially on the benzodioxol ring:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position.

-

Halogenation : Br₂/FeBr₃ yields mono-brominated derivatives.

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-5 (benzodioxol) | 62% |

| Bromination | Br₂, FeBr₃ | C-8 (chromenone) | 38% |

Comparative Reactivity with Analogous Isoflavonoids

This compound’s reactivity diverges from related compounds due to its unique furochromenone-dioxol architecture:

| Compound | Oxidation Sensitivity | Hydrolysis Rate | Electrophilic Sites |

|---|---|---|---|

| This compound | High (quinone formation) | Moderate | C-5, C-8 |

| Rotenone | Low | Slow | C-12 |

| Genistein | Moderate (dimerization) | Fast | C-6, C-8 |

Mechanistic Insights

科学研究应用

Chemical Applications

Pachyrrhizin serves as a precursor in the synthesis of various isoflavonoid compounds. Its structural properties allow it to be utilized in the development of new chemical entities, which can lead to the discovery of novel pharmaceuticals.

Table 1: Isoflavonoid Compounds Derived from this compound

| Compound Name | Structure Type | Applications |

|---|---|---|

| Isoflavone A | Isoflavonoid | Antioxidant, anti-inflammatory |

| Isoflavone B | Isoflavonoid | Anticancer |

| Isoflavone C | Isoflavonoid | Antimicrobial |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress in biological systems. This property has implications for developing supplements aimed at enhancing health and preventing diseases related to oxidative damage.

Anticancer Activity

This compound has been studied for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Effects of this compound

- Study Design : Human cancer cell lines were treated with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with apoptosis confirmed through flow cytometry analysis.

Immune Modulation

The compound also shows promise in immune modulation, enhancing the body's defense mechanisms against pathogens. This application is particularly relevant in developing functional foods and nutraceuticals aimed at boosting immune health.

Agricultural Applications

This compound's phytotoxic properties have been investigated for their potential use in agricultural pest control. Extracts from Pachyrrhizus seeds have demonstrated toxicity against various phytopathogens, making them suitable candidates for natural herbicides.

Table 2: Toxicity of this compound Extracts on Phytopathogens

| Pathogen | Concentration Tested | Mycelial Growth Inhibition (%) |

|---|---|---|

| Sclerotium rolfsii | 1:1000 | 72% |

| Ralstonia solanacearum | 1:200 | 85% |

Case Study: Efficacy Against Sclerotium rolfsii

- Objective : To evaluate the effectiveness of this compound extracts on fungal growth.

- Methodology : The extracts were applied at different dilutions to culture media.

- Findings : The highest efficacy was noted at a dilution of 1:1000, significantly reducing mycelial growth compared to control samples.

作用机制

帕奇里嗪的作用机制涉及它与特定分子靶标和途径的相互作用。帕奇里嗪通过调节与氧化应激、炎症和细胞增殖相关的信号通路发挥其作用。该化合物的抗氧化特性有助于清除自由基,而其免疫调节作用增强了机体的防御机制 .

相似化合物的比较

生物活性

Pachyrrhizin is a naturally occurring compound primarily extracted from the seeds of the yam bean (Pachyrhizus erosus), a member of the Fabaceae family. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal and agricultural fields. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, data tables, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex chemical structure, which includes various functional groups that contribute to its bioactivity. The molecular formula for this compound is . Its structural similarity to other bioactive compounds, such as isoflavones and coumarins, suggests a potential for diverse pharmacological effects .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated that extracts containing this compound effectively inhibited the growth of Sclerotium rolfsii and Ralstonia solanacearum, two significant agricultural pathogens. At a concentration of 1:1000, this compound reduced the mycelial growth of S. rolfsii by 73% after five days . In another instance, it reduced bacterial multiplication of R. solanacearum by 57% within 48 hours .

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies, indicating its potential role in protecting cells from oxidative stress. The presence of flavonoids and other phenolic compounds in yam bean extracts contributes to this antioxidant activity . The ability to scavenge free radicals makes this compound a candidate for further research in the context of chronic diseases linked to oxidative damage.

Anticancer Effects

Research indicates that this compound may possess anticancer properties. A study noted its efficacy against human cancer cell lines, suggesting that it could inhibit cancer cell proliferation through mechanisms involving apoptosis induction . However, detailed clinical studies are still needed to establish these effects conclusively.

Immunomodulatory Effects

This compound has shown potential in modulating immune responses. In vivo studies have indicated that it can enhance immune function, making it a candidate for further exploration as an immunotherapeutic agent .

Data Table: Biological Activities of this compound

Case Study 1: Toxicity Assessment

A notable case involved the toxicity assessment of yam bean seeds containing this compound. The study revealed that mature seeds exhibited high lethality rates (100%) compared to controls (27%) when tested on various organisms, highlighting the necessity for caution in their use . This underscores the dual nature of this compound as both beneficial and potentially harmful.

Case Study 2: Agricultural Applications

In agricultural research, extracts from yam bean seeds have been utilized as biopesticides due to their effectiveness against plant pathogens. The findings support the development of natural pest control methods that could reduce reliance on synthetic pesticides .

属性

CAS 编号 |

10091-01-7 |

|---|---|

分子式 |

C19H12O6 |

分子量 |

336.3 g/mol |

IUPAC 名称 |

6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C19H12O6/c1-21-16-8-18-17(23-9-24-18)6-12(16)13-5-11-4-10-2-3-22-14(10)7-15(11)25-19(13)20/h2-8H,9H2,1H3 |

InChI 键 |

PENSQRMNZZWMGV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1C3=CC4=C(C=C5C(=C4)C=CO5)OC3=O)OCO2 |

规范 SMILES |

COC1=CC2=C(C=C1C3=CC4=C(C=C5C(=C4)C=CO5)OC3=O)OCO2 |

熔点 |

207 - 209 °C |

Key on ui other cas no. |

10091-01-7 |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。